molecular formula C24H23N3O B4218032 3-phenyl-3,4-dihydro-2H-spiro[benzimidazo[2,1-b]quinazoline-12,1'-cyclopentan]-1(5H)-one

3-phenyl-3,4-dihydro-2H-spiro[benzimidazo[2,1-b]quinazoline-12,1'-cyclopentan]-1(5H)-one

Cat. No.: B4218032
M. Wt: 369.5 g/mol
InChI Key: SIUNPJMWIWHDFJ-UHFFFAOYSA-N
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Description

"3-phenyl-3,4-dihydro-2H-spiro[benzimidazo[2,1-b]quinazoline-12,1'-cyclopentan]-1(5H)-one" is a unique compound with a spiro structure. This configuration signifies a single atom shared by two or more rings, enhancing the molecule’s stability and reactivity. This compound exhibits notable biological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-phenyl-3,4-dihydro-2H-spiro[benzimidazo[2,1-b]quinazoline-12,1'-cyclopentan]-1(5H)-one" often involves multistep reactions. One common approach is:

  • Initial Formation: : Synthesis starts with the preparation of benzimidazole and quinazoline derivatives.

  • Spiro Formation: : A cyclization reaction facilitated by suitable catalysts like Lewis acids helps to form the spiro structure.

  • Final Assembly: : The phenyl group is introduced via a substitution reaction under mild conditions, ensuring the stability of the spiro compound.

Industrial Production Methods

Industrial-scale production may utilize continuous flow reactions to ensure uniform product quality and efficiency. Techniques such as high-pressure liquid chromatography (HPLC) may be employed for purification, ensuring a high yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to form corresponding quinones.

  • Reduction: : It can be reduced using hydride donors to yield dihydro derivatives.

  • Substitution: : Various electrophilic substitution reactions can occur, particularly at the phenyl ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution Reagents: : Nitrating agents like nitric acid (HNO3), halogenating agents like bromine (Br2).

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Dihydro compounds.

  • Substitution: : Nitro or halogen-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor for synthesizing more complex molecules, facilitating studies on reaction mechanisms and molecular interactions.

Biology

Its biological activity includes antimicrobial and anticancer properties, making it a key player in the development of new therapeutic agents.

Medicine

In medicinal chemistry, it is explored for its potential as a drug candidate due to its ability to interact with various biological targets.

Industry

Industrially, it can be used in the development of novel materials with unique properties, potentially serving in fields like materials science and nanotechnology.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Molecular Targets: : It may target specific enzymes or receptors, inhibiting their activity.

  • Pathways: : By interacting with cellular pathways, it can induce apoptosis in cancer cells or inhibit microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[benzo[b]pyridine-12,1'-cyclopentan]-1(5H)-one

  • 3-phenyl-3,4-dihydro-2H-spiro[benzimidazo[2,1-b]pyrimidine-12,1'-cyclopentan]-1(5H)-one

Uniqueness

"3-phenyl-3,4-dihydro-2H-spiro[benzimidazo[2,1-b]quinazoline-12,1'-cyclopentan]-1(5H)-one" stands out due to its distinct spiro structure and the biological activity associated with its specific molecular configuration.

This compound's complexity and the breadth of its applications make it an exciting topic for ongoing research in multiple scientific domains

Properties

IUPAC Name

3-phenylspiro[2,3,4,5-tetrahydrobenzimidazolo[2,1-b]quinazoline-12,1'-cyclopentane]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O/c28-21-15-17(16-8-2-1-3-9-16)14-19-22(21)24(12-6-7-13-24)27-20-11-5-4-10-18(20)25-23(27)26-19/h1-5,8-11,17H,6-7,12-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUNPJMWIWHDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=NC6=CC=CC=C6N25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-phenyl-3,4-dihydro-2H-spiro[benzimidazo[2,1-b]quinazoline-12,1'-cyclopentan]-1(5H)-one
Reactant of Route 2
3-phenyl-3,4-dihydro-2H-spiro[benzimidazo[2,1-b]quinazoline-12,1'-cyclopentan]-1(5H)-one
Reactant of Route 3
3-phenyl-3,4-dihydro-2H-spiro[benzimidazo[2,1-b]quinazoline-12,1'-cyclopentan]-1(5H)-one
Reactant of Route 4
3-phenyl-3,4-dihydro-2H-spiro[benzimidazo[2,1-b]quinazoline-12,1'-cyclopentan]-1(5H)-one
Reactant of Route 5
3-phenyl-3,4-dihydro-2H-spiro[benzimidazo[2,1-b]quinazoline-12,1'-cyclopentan]-1(5H)-one
Reactant of Route 6
Reactant of Route 6
3-phenyl-3,4-dihydro-2H-spiro[benzimidazo[2,1-b]quinazoline-12,1'-cyclopentan]-1(5H)-one

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